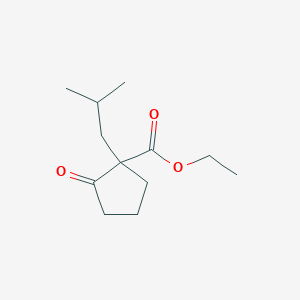
Ethyl 1-iso-butyl-2-oxocyclopentane carboxylate
Cat. No. B8376297
M. Wt: 212.28 g/mol
InChI Key: AETJTRDQMRBWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07388103B2
Procedure details


Under vigorously agitation, 13.9 g of ethyl 2-oxocyclopentane carboxylate was added to 33.4 g of fine powdery anhydrous potassium carbonate and 1.14 g of benzyl triethyl ammonium chloride. After stirring for several minutes, to the mixture was added 60 ml of N,N-dimethyl formamide and 21.9 g of iso-butyl bromide. Upon the completion of the addition, the reaction was heated to 55° C. and allowed to continue for 6 hours with stirring. The solvent was removed under reduced pressure, and solid residue was washed with diethyl ether. The washing liquor was collected and washed with water, and removing the solvent gave a crude product. The crude product was distilled under reduced pressure, and 15.3 g of colorless liquid as a distillate cut of 139-142° C./15 mmHg was colleted. Yield: 90.0%.





Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]([O:9][CH2:10][CH3:11])=[O:8].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[CH:19]([CH3:21])[CH3:20]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.CN(C)C=O>[CH2:18]([C:3]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:4][CH2:5][CH2:6][C:2]1=[O:1])[CH:19]([CH3:21])[CH3:20] |f:1.2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.9 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C(CCC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
33.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.14 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
21.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)Br
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for several minutes, to the mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon the completion of the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure, and solid residue
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The washing liquor was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing the solvent
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)C1(C(CCC1)=O)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
